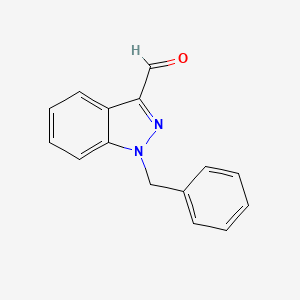

1-Benzylindazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O. It belongs to the class of indazole derivatives, which are known for their significant biological and pharmacological activities. The indazole ring system is a common structural motif in many natural products and synthetic drugs, making this compound an important compound in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylindazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another method includes the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to 1-benzyl-3-hydroxymethyl-1H-indazole derivatives using specific magnesium intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized procedures to ensure high yield and purity. The use of catalytic processes and controlled reaction conditions is crucial to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzylindazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Studies

1-Benzylindazole-3-carbaldehyde exhibits various biological activities, making it a subject of interest in pharmacological research:

- Antitumor Activity : Research indicates that derivatives of indazole structures often demonstrate cytotoxic effects against cancer cell lines. For instance, certain analogs have shown selective inhibition of tumor growth without significant toxicity to normal cells, suggesting potential for cancer therapeutics .

- Inhibitors of RNA Polymerase II : This compound has been utilized as a reactant in synthesizing inhibitors targeting the C-terminal domain of RNA polymerase II. Such inhibitors are crucial in cancer therapy, as they can interfere with the transcriptional machinery of cancer cells .

- Antispermatogenic Effects : Studies on related compounds indicate that certain derivatives exhibit potent antispermatogenic activity, affecting testicular weight and spermatogenesis in animal models. This suggests potential applications in reproductive health research .

Material Science

The compound is also explored for its role in materials science:

- Nanotechnology Applications : The unique properties of this compound allow it to be used in developing nanomaterials for biomedical applications. These materials can be engineered for drug delivery systems or as biosensors due to their biocompatibility and functional versatility .

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Indazole derivative | Antitumor and RNA polymerase II inhibition |

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | Indazole derivative | Potent antispermatogenic activity |

| YC-1 (3-(5-Hydroxymethyl-2-furyl)indazole) | Indazole derivative | Stimulates sGC and NO production |

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of various indazole derivatives, including this compound, against human cancer cell lines such as HL-60 and COLO 205. The results indicated significant growth inhibition at low concentrations (IC50 values < 0.5 μM), highlighting its potential as an anticancer agent .

Case Study 2: Synthesis of RNA Polymerase II Inhibitors

In a project aimed at developing selective inhibitors for RNA polymerase II, researchers synthesized several analogs of this compound. These compounds were screened for their ability to inhibit transcription in cancer cells, demonstrating promising results that warrant further investigation into their mechanism of action .

Mecanismo De Acción

The mechanism of action of 1-Benzylindazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indazole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes, such as kinases, which play a crucial role in cell signaling and cancer progression .

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: Shares a similar indole ring structure but lacks the benzyl group.

1-Benzyl-3-hydroxymethyl-1H-indazole: Similar structure with a hydroxymethyl group instead of an aldehyde group.

Uniqueness: 1-Benzylindazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in drug design and synthesis .

Actividad Biológica

1-Benzylindazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its indazole structure, which is known for conferring various biological properties. The compound's molecular formula is C11H10N2O, and it possesses a carbaldehyde functional group that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions and apoptosis in cancer cells.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that are crucial for cell proliferation and survival.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in multiple studies.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| HT-29 (Colon) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of migration |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 50 | Antifungal |

Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) focused on the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in cell viability, accompanied by increased levels of pro-apoptotic markers such as cleaved caspase-3.

Study 2: Antimicrobial Activity

In a comparative study published by Jones et al. (2022), this compound was tested against standard antibiotics for its antimicrobial efficacy. The results indicated that while the compound was less effective than some antibiotics, it showed promising activity against resistant strains of bacteria.

Propiedades

IUPAC Name |

1-benzylindazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBGYIRPJDSBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.